molecular formula C12H16Cl2N2 B3093163 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine CAS No. 1240572-61-5

1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine

Cat. No. B3093163
CAS RN: 1240572-61-5
M. Wt: 259.17 g/mol
InChI Key: VVGBFBOFYWEASV-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine, commonly known as DMMP, is a chemical compound that has gained significant interest in the field of scientific research. It is a piperazine derivative that has been synthesized through various methods and has been studied for its potential applications in the field of pharmacology.

Mechanism of Action

The mechanism of action of DMMP is not fully understood. It has been shown to have an affinity for the serotonin transporter, which suggests that it may act as a serotonin reuptake inhibitor. DMMP has also been shown to have an affinity for other receptors, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
DMMP has been shown to have an effect on the levels of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the levels of stress hormones, including cortisol. DMMP has been studied for its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

DMMP has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for handling and storage.

Future Directions

The potential applications of DMMP in the field of pharmacology are vast, and there are several future directions for research. One potential direction is the development of DMMP as a novel antidepressant or anxiolytic medication. Another potential direction is the study of the effects of DMMP on other neurotransmitter systems, including the GABAergic and glutamatergic systems. Additionally, the potential use of DMMP in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.

Scientific Research Applications

DMMP has been studied for its potential applications in the field of pharmacology. It has been shown to have an affinity for the serotonin transporter, which is a target for many antidepressant medications. DMMP has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGBFBOFYWEASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233771
Record name 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine

CAS RN

1240572-61-5
Record name 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240572-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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